molecular formula C12H16O4S B8583503 5-tert-Butyl-2-hydroxy-3-(methanesulfonyl)benzaldehyde CAS No. 98480-05-8

5-tert-Butyl-2-hydroxy-3-(methanesulfonyl)benzaldehyde

Cat. No.: B8583503
CAS No.: 98480-05-8
M. Wt: 256.32 g/mol
InChI Key: BTHKCGBJZXVDOM-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-hydroxy-3-(methanesulfonyl)benzaldehyde is a useful research compound. Its molecular formula is C12H16O4S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

98480-05-8

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

5-tert-butyl-2-hydroxy-3-methylsulfonylbenzaldehyde

InChI

InChI=1S/C12H16O4S/c1-12(2,3)9-5-8(7-13)11(14)10(6-9)17(4,15)16/h5-7,14H,1-4H3

InChI Key

BTHKCGBJZXVDOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)C)O)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

14.65 g (0.05 mol) of 2-aminomethyl-4-(1,1-dimethylethyl)-6-methylsulfonylphenol hydrochloride are dissolved in 100 ml of trifluoroacetic acid, 9 g (0.065 mol) of urotropine (hexamethylenetetraamine) are added, and the mixture is boiled under reflux for 2.5 h. Then 50 ml of 4 N hydrochloric acid are added, the mixture is again boiled under reflux for 10 minutes, and the reaction mixture is poured onto ice-water and filtered with suction. Pale yellow crystals of melting point: 134°-136° C.
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14.65 g
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100 mL
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9 g
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50 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The benzaldehyde used in Example 4 was prepared in a similar manner to that described for Example 3. From 7.40 g (32.4 mmol) of 2-methylsulfonyl-4-(1,1-dimethylethyl)phenol (see German Offenlegungsschrift DE 32 08 190 Al to Englert et al, assigned to Hoechst AG as an example of how to obtain this material) there was obtained 4.41 g (17.2 mmol, 53%) of 2-hydroxy-3-methylsulfonyl-5-(1,1-dimethylethyl)benzaldehyde; mp 133°-135° C.
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0 (± 1) mol
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7.4 g
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